5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a chemical compound belonging to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, a hydroxyphenyl group, and a sulfanylidene group.
Preparation Methods
The synthesis of 5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization .
Chemical Reactions Analysis
5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative using reducing agents like sodium borohydride.
Substitution: The hydroxy group can undergo substitution reactions with alkylating agents to form ethers or esters.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Mechanism of Action
The mechanism of action of 5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can be compared with other similar compounds, such as:
2-{[(2-Hydroxyphenyl)methylidene]amino}nicotinic acid: This compound also contains a hydroxyphenyl group and exhibits antimicrobial activity.
5-(Arylmethylidene)-2,4,6-pyrimidine-2,4,6 (1H,3H,5H)-triones: These compounds share a similar structure and have been studied for their antimicrobial properties.
The uniqueness of this compound lies in its thiazolidinone ring and sulfanylidene group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S2/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYIDZVPIAJJPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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